Reversible Photoswitching Enables Bi-Directional Optical Control Absent in Lenalidomide and Irreversible pc-PROTACs
Photo-lenalidomide-acid contains a dimethoxy azo-benzene photoswitch that undergoes reversible trans-to-cis isomerization. PHOTACs built from this scaffold are inactive in the trans configuration (dark state) and become active upon 390 nm irradiation, which induces the cis isomer. Deactivation is achieved via >450 nm irradiation or thermal relaxation [1]. This reversible switching capability is absent in lenalidomide (constitutively active), pomalidomide (constitutively active), and pc-PROTACs (irreversible photocleavage only).
| Evidence Dimension | Light control mechanism and reversibility |
|---|---|
| Target Compound Data | Reversible trans-to-cis isomerization; activation at 390 nm, deactivation at >450 nm |
| Comparator Or Baseline | Lenalidomide/Pomalidomide: no light control (constitutive activity); pc-PROTACs: irreversible photocleavage only |
| Quantified Difference | Bi-directional control vs. unidirectional or no control |
| Conditions | PHOTAC-I-3 and PHOTAC-II-5 in RS4;11 lymphoblast cells; 390 nm (380-400 nm) activation, >450 nm deactivation |
Why This Matters
Reversible control enables both activation and deactivation of protein degradation in the same experiment, essential for pulse-chase degradation studies and investigating protein recovery kinetics.
- [1] Reynders M, Matsuura BS, Bérouti M, et al. PHOTACs enable optical control of protein degradation. Sci Adv. 2020;6(8):eaay5064. View Source
